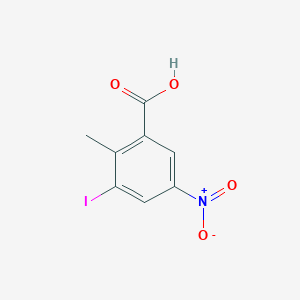

3-Iodo-2-methyl-5-nitrobenzoic acid

Overview

Description

3-Iodo-2-methyl-5-nitrobenzoic acid is a chemical compound . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Like other electrophilic substitutions, nitration of a substituted benzene, where the substituent is electron withdrawing, generally produces the 1,3-isomer .Molecular Structure Analysis

The molecular formula of this compound is C8H6INO4 . The average mass is 262.044 Da and the monoisotopic mass is 261.949066 Da .Chemical Reactions Analysis

Nitro compounds can be identified by strong infrared bands . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes at around 270 nm ; aromatic nitro compounds, such as nitrobenzene, have extended conjugation and absorb at longer wavelengths .Physical and Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .Scientific Research Applications

Chemical Synthesis and Reactions

- Castro–Stephens Coupling and Cyclisation : The reaction of 2-iodo-3-nitrobenzoic acid, a compound related to 3-Iodo-2-methyl-5-nitrobenzoic acid, with arylalkynyl copper(I) reagents has been found to yield 3-aryl-5-nitroisocoumarins. This process involves a Castro–Stephens coupling followed by an in situ Cu-catalyzed ring-closure. The study provided insights into the preference for a 6-endo cyclization pathway in these reactions, which is contrary to previous reports of 5-exo cyclization with analogous substrates (Woon, E., Dhami, A., Mahon, M., & Threadgill, M., 2006).

Environmental and Green Chemistry

- Green Synthesis of Derivatives : The synthesis of 5-methyl-2-nitrobenzoic acid, a derivative of this compound, through an environmentally friendly nitration process highlights the potential for green chemistry applications. This method uses mixtures of HNO3/Ac2O, providing high selectivity and control over the reaction rate, demonstrating the potential for sustainable approaches in chemical synthesis (Mei, W.-y., Yao, S., Yu, M.-j., & Yao, R., 2018).

Solubility and Physical Properties

- Abraham Model Solute Descriptors : The solubility of 2-methyl-3-nitrobenzoic acid, a related compound, in various organic solvents has been studied. These studies provide Abraham model solute descriptors, which are critical for understanding the solubility behavior of similar compounds like this compound in different solvents (Hart, E., Ramirez, A. M., Cheeran, S., Barrera, M., Horton, M. Y., Wadawadigi, A., Acree, W., & Abraham, M., 2017).

Synthesis and Application in Pharmaceutical Chemistry

- Synthesis of Pharmaceutical Intermediates : 3-Methyl-2-nitrobenzoic acid, a compound closely related to this compound, has been used in the synthesis of pharmaceutical intermediates, highlighting the potential use of this compound in drug development. This application underscores the importance of such compounds in the creation of various pharmaceutical products (Yi-fen, C., Ai-xia, L., & Yafei, J., 2010).

Mechanism of Action

Target of Action

The specific target of a compound depends on its structure and functional groups. Compounds with nitro groups (like nitrobenzoic acid) are often used in the synthesis of pharmaceuticals due to their reactivity .

Mode of Action

The mode of action would depend on the specific target of the compound. Nitro groups are electron-withdrawing, which can influence the compound’s reactivity .

Safety and Hazards

The safety data sheet for nitrobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Properties

IUPAC Name |

3-iodo-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHRLBOOQGPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

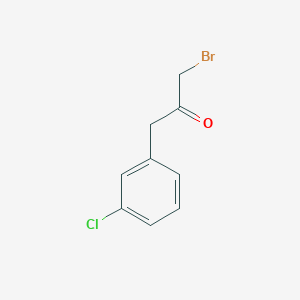

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)

![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)

![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)